![molecular formula C23H23N3O2S B2405053 2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-35-7](/img/structure/B2405053.png)
2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
“2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide . These compounds have been identified as potent inhibitors of CK1δ/ε . They have been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .
Molecular Structure Analysis
The molecular structure of “2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is likely similar to its parent compound. X-ray analysis of the parent compound bound to CK1δ demonstrated its binding mode .Scientific Research Applications
- Specific Inhibition : This compound has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε) with IC50 values of 0.040 μM and 0.042 μM, respectively .
- Biological Activity : It selectively inhibits CK1δ and CK1ε, which are involved in processes like Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
- Therapeutic Potential : Given the link between CK1 deregulation and diseases (e.g., cancer, neurodegenerative disorders), this compound may have therapeutic applications .
- In Vitro Studies : The compound inhibits proliferation of tumor cell lines in a dose-dependent and cell line-specific manner .
- Isoform-Specific Inhibitors : The compound’s selectivity for CK1δ and CK1ε makes it valuable for dissecting isoform-specific functions .
- Lead Compound : The compound’s potency and selectivity position it as a lead candidate for drug development .
Protein Kinase Inhibition
Cell Proliferation Inhibition
X-ray Analysis and Binding Mode
Selective Targeting of CK1 Isoforms
Drug Development Potential
Structural Biology and Drug Discovery
Mechanism of Action
properties
IUPAC Name |
2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-14-8-6-12-18(15(14)2)24-22(28)17-11-7-13-19-20(17)25-23(29-19)26-21(27)16-9-4-3-5-10-16/h3-6,8-10,12,17H,7,11,13H2,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIRQPDZAXMKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
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